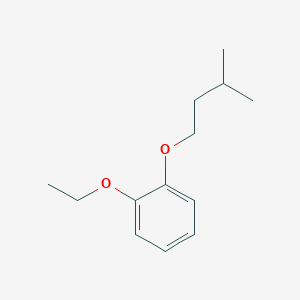

1-Ethoxy-2-(3-methylbutoxy)benzene

Description

1-Ethoxy-2-(3-methylbutoxy)benzene is an aromatic ether characterized by a benzene ring substituted with an ethoxy group (-OCH₂CH₃) at position 1 and a 3-methylbutoxy group (-OCH₂CH(CH₂CH₃)) at position 2. Its structure combines alkyl ether functionalities, which influence its physicochemical properties, such as hydrophobicity and solubility.

Properties

IUPAC Name |

1-ethoxy-2-(3-methylbutoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-4-14-12-7-5-6-8-13(12)15-10-9-11(2)3/h5-8,11H,4,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHAZIEARMXTSFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625766 | |

| Record name | 1-Ethoxy-2-(3-methylbutoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226555-34-6 | |

| Record name | 1-Ethoxy-2-(3-methylbutoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Ethoxy-2-(3-methylbutoxy)benzene typically involves the reaction of 1-ethoxy-2-bromobenzene with 3-methylbutanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide. The product is then purified through distillation or recrystallization .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and advanced purification techniques are often employed to enhance efficiency.

Chemical Reactions Analysis

1-Ethoxy-2-(3-methylbutoxy)benzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions are common, where the ethoxy or 3-methylbutoxy groups can be replaced by other substituents using reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethoxy-2-(3-methylbutoxy)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit interesting biological activities, making it a potential candidate for drug discovery.

Industry: In the industrial sector, 1-Ethoxy-2-(3-methylbutoxy)benzene is used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 1-Ethoxy-2-(3-methylbutoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The ethoxy and 3-methylbutoxy groups influence the electron density of the benzene ring, making it more reactive towards electrophiles. This reactivity is crucial for its applications in synthetic chemistry and the development of bioactive compounds .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares 1-Ethoxy-2-(3-methylbutoxy)benzene with key analogs based on substituents, molecular weight, CAS numbers, and applications:

Biological Activity

1-Ethoxy-2-(3-methylbutoxy)benzene is an organic compound characterized by the molecular formula C13H20O2 and a molecular weight of 208.3 g/mol. It features an ethoxy group and a 3-methylbutoxy substituent attached to a benzene ring. This compound is synthesized through the reaction of 1-ethoxy-2-bromobenzene with 3-methylbutanol, typically in the presence of a base such as potassium carbonate, under reflux conditions in solvents like dimethylformamide .

The biological activity of 1-Ethoxy-2-(3-methylbutoxy)benzene primarily arises from its ability to participate in electrophilic aromatic substitution reactions. The presence of the ethoxy and 3-methylbutoxy groups modifies the electron density of the benzene ring, enhancing its reactivity towards electrophiles. This property is crucial for its potential applications in developing bioactive compounds and pharmaceuticals .

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of various benzene derivatives, including those similar to 1-Ethoxy-2-(3-methylbutoxy)benzene. For instance, related compounds have been tested against human cancer cell lines, demonstrating varying degrees of cytotoxicity. In one study, a related compound exhibited IC50 values against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, suggesting that modifications in the benzene structure can influence biological activity .

Comparative Analysis with Similar Compounds

A comparative analysis with other benzene derivatives reveals that structural variations significantly impact biological activity. For example:

| Compound Name | Structure Variation | IC50 Values (µg/ml) HepG2 | IC50 Values (µg/ml) MCF-7 |

|---|---|---|---|

| 1-Ethoxy-2-(3-methylbutoxy)benzene | Ethoxy and 3-methylbutoxy | TBD | TBD |

| 1-Methoxy-2-(3-methylbutoxy)benzene | Methoxy instead of ethoxy | 42 | 100 |

| 1-Ethoxy-2-(2-methylbutoxy)benzene | Different methyl position | TBD | TBD |

Note: TBD = To Be Determined

This table illustrates how different substituents can alter the effectiveness of these compounds against cancer cell lines.

Study on Derivatives

In a study evaluating various derivatives of benzene for their cytotoxic properties, it was found that compounds with electron-donating groups displayed enhanced activity against specific cancer cell lines. This suggests that the electronic nature of substituents plays a significant role in determining the biological effects of these compounds .

Research on Bioactive Compounds

Another research initiative focused on marine-derived actinomycetes revealed that certain bioactive compounds exhibited significant cytotoxicity against tumor cells while showing lower toxicity to normal cells. This highlights the potential for developing therapeutic agents from structurally similar compounds to 1-Ethoxy-2-(3-methylbutoxy)benzene .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.